![molecular formula C16H30N2O2S3 B15163264 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole CAS No. 193624-56-5](/img/structure/B15163264.png)
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two butoxypropylsulfanyl groups attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with butoxypropylsulfanyl reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The butoxypropylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazoles.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial agents.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole exerts its effects is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various molecular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole: The parent compound of the thiadiazole family.
2,5-Dimethyl-1,3,4-thiadiazole: A similar compound with methyl groups instead of butoxypropylsulfanyl groups.
2,5-Diphenyl-1,3,4-thiadiazole: Another derivative with phenyl groups.
Uniqueness: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of butoxypropylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
193624-56-5 |
|---|---|
Formule moléculaire |
C16H30N2O2S3 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
2,5-bis(1-butoxypropylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H30N2O2S3/c1-5-9-11-19-13(7-3)21-15-17-18-16(23-15)22-14(8-4)20-12-10-6-2/h13-14H,5-12H2,1-4H3 |
Clé InChI |
FSZXMBXDDGZWBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CC)SC1=NN=C(S1)SC(CC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


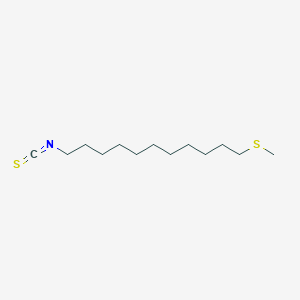
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
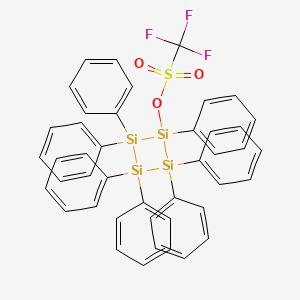
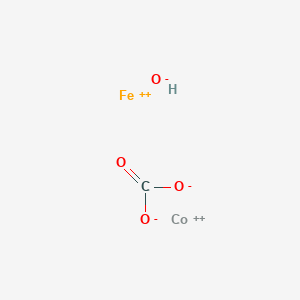
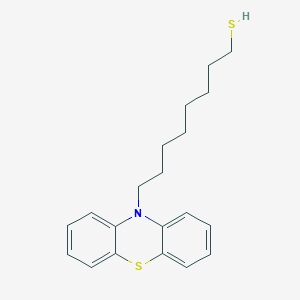
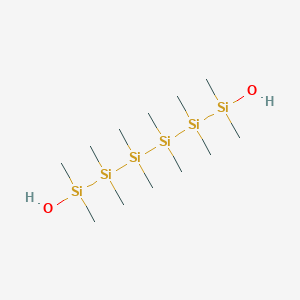

![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
